molecular formula C8H13ClO B8646077 3-Chloro-1-cyclopentyl-propan-1-one

3-Chloro-1-cyclopentyl-propan-1-one

Cat. No. B8646077
M. Wt: 160.64 g/mol
InChI Key: QDYNOMWHZJBYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07148226B2

Procedure details

A solution of cyclopentanecarbonyl chloride (10 g, 75 mmol) and AlCl3 (11.1 g, 83 mmol) in CH2Cl2 (100 mL) was cooled to −10° C. A solution of vinyltrimethylsilane (12 mL, 75 mmol) in CH2Cl2 (50 mL) was added drop wise over 30 minutes. The reaction was stirred for 20 additional minutes, and then poured over 200 g of ice. The layers were separated, and the aqueous layer was extracted with CH2Cl2. The organic layers were combined and washed with saturated NaHCO3. The organic was then dried over Na2SO4, the solids were filtered away, and the product was purified by distillation (7.17 g, 60%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6](Cl)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Al+3].[Cl-:10].[Cl-].[Cl-].[CH:13]([Si](C)(C)C)=[CH2:14]>C(Cl)Cl>[Cl:10][CH2:13][CH2:14][C:6]([CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:7] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Name
Quantity
11.1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(=C)[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 additional minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
the solids were filtered away
DISTILLATION
Type
DISTILLATION
Details
the product was purified by distillation (7.17 g, 60%)

Outcomes

Product
Name
Type
Smiles
ClCCC(=O)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.